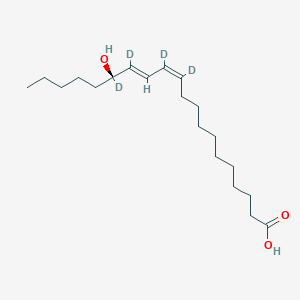
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
Übersicht
Beschreibung
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid, also known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid-d4, is a deuterated form of 13(S)-HODE. It is a stable isotope-labeled compound used in various scientific research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in biochemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid typically involves the deuteration of linoleic acid. The process begins with the selective oxidation of linoleic acid to produce 13(S)-HODE. This is followed by the incorporation of deuterium atoms at specific positions to obtain this compound. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced chromatographic techniques for purification and quality control to ensure the final product meets the required specifications for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different hydroxy derivatives.
Reduction: Reduction reactions can convert it back to linoleic acid or other intermediates.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various hydroxy and keto derivatives, which are useful in studying metabolic pathways and enzyme activities.
Wissenschaftliche Forschungsanwendungen
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of lipid peroxidation products.
Biology: Helps in studying the metabolism of fatty acids and their role in cellular signaling.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new analytical methods for lipidomics.
Wirkmechanismus
The mechanism of action of (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to lipid metabolism and inflammation. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13(S)-HODE: The non-deuterated form, used in similar research applications but lacks the precision of deuterium labeling.
9(S)-HODE: Another hydroxy derivative of linoleic acid with different positional isomerism.
15(S)-HETE: A hydroxy derivative of arachidonic acid with similar biological activities.
Uniqueness
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in metabolic studies. This makes it a valuable tool in research areas where accurate tracking of metabolic pathways is crucial.
Eigenschaften
IUPAC Name |
(11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1/i9D,11D,17D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWPEHMGCHTIT-CKCTXTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCC)O)/CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


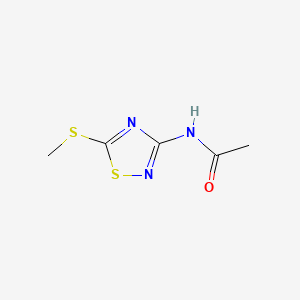
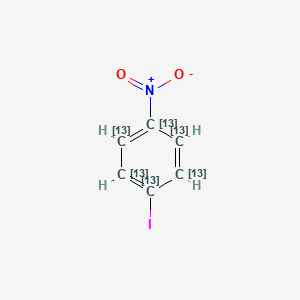
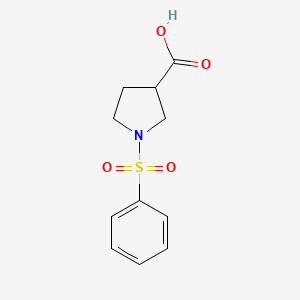
![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)
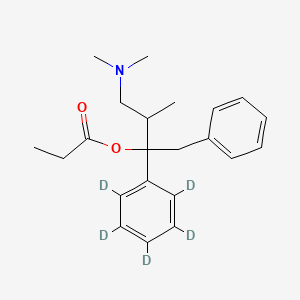

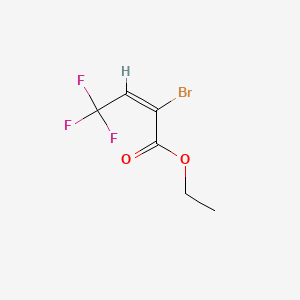


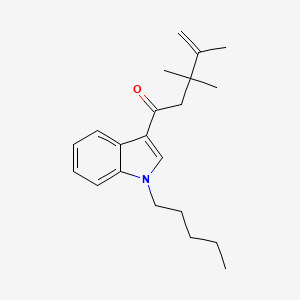
![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)

